3-[(4-methoxyphenyl)methyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a 4-methoxyphenylmethyl group at position 3 and a sulfanyl-linked 6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl-2-oxoethyl substituent at position 2. The thieno[3,2-d]pyrimidin-4-one core is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The 4-methoxyphenyl group enhances lipophilicity and metabolic stability, while the benzoxazine moiety may contribute to selective receptor interactions due to its fused oxygen-nitrogen heterocyclic structure .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-16-3-8-21-20(13-16)27(10-11-32-21)22(29)15-34-25-26-19-9-12-33-23(19)24(30)28(25)14-17-4-6-18(31-2)7-5-17/h3-9,12-13H,10-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBWIHQFZHDBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)OC)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include thienopyrimidine derivatives, benzoxazine derivatives, and various reagents for functional group modifications. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography are often used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies may focus on its interactions with biological targets and its potential therapeutic effects.
Medicine
In medicine, the compound could be investigated for its potential to treat diseases. Its efficacy, safety, and mechanism of action would be key areas of research.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations :
Core Structure Variations: The thieno[3,2-d]pyrimidin-4-one core in the target compound is distinct from pyrrolo[3,2-d]pyrimidin-4-one (e.g., ) and benzothieno[2,3-d]pyrimidin-4-one (e.g., ). These cores influence electronic properties and binding affinity.
Substituent Effects: The 4-methoxyphenylmethyl group at position 3 provides greater lipophilicity compared to alkyl chains (e.g., 3-methylbutyl in ) or hydroxyalkyl groups (e.g., ). This may improve blood-brain barrier penetration but reduce aqueous solubility . The sulfanyl-linked benzoxazinone-oxoethyl group at position 2 is unique.
Synthetic Accessibility: The target compound’s synthesis likely involves Pd-catalyzed coupling (as in ) for introducing the sulfanyl-benzoxazinone moiety, whereas analogs like ’s hydroxyalkyl derivatives rely on reductive amination .
The benzoxazinone group may confer additional selectivity for oxidative stress-related targets .
Research Findings and Implications
- Metabolic Stability : Methoxy groups resist oxidative metabolism better than ethoxy or hydroxyl groups (e.g., ’s ethoxyphenyl derivative), which may prolong half-life .
Biological Activity
The compound 3-[(4-methoxyphenyl)methyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article presents a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidine core substituted with various functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated various derivatives of thieno[3,2-d]pyrimidine and found that specific substitutions significantly influenced their ability to inhibit cancer cell proliferation.
Key Findings:
- The compound exhibited IC50 values ranging from 7.84 µM to 16.2 µM against several cancer cell lines including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma) .
- The presence of electron-donating groups (like methoxy) at specific positions enhanced anticancer activity compared to electron-withdrawing groups .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation: The compound interferes with the cell cycle progression in cancer cells.
- Induction of Apoptosis: It promotes programmed cell death in malignant cells, potentially through mitochondrial pathways.
- Targeting Specific Signaling Pathways: The compound may modulate key signaling pathways involved in cancer progression such as the PI3K/Akt and MAPK pathways.
Case Studies
Several studies have been conducted to assess the biological implications of this compound:
-
Study on Prostate Cancer Cells:
- The compound was tested on PC-3 cells and showed a significant reduction in cell viability with an IC50 value indicating potent activity.
- Mechanistic studies revealed that it induced apoptosis via caspase activation.
-
Breast Cancer Research:
- In MDA-MB-231 cells, the compound demonstrated over 50% growth inhibition at concentrations above 25 µM.
- Further analysis indicated that it affected the expression of genes related to apoptosis and cell cycle regulation.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | PC-3 | 7.84 | Apoptosis induction |
| Anticancer Activity | MDA-MB-231 | 16.2 | Cell cycle arrest |
| Anticancer Activity | U-87 MG | 12.5 | Inhibition of proliferation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
